molecular formula C10H16ClN3O2 B2562479 ethyl 1-methyl-1H,4H,5H,6H,7H-pyrazolo[4,3-c]pyridine-3-carboxylate hydrochloride CAS No. 1706431-36-8

ethyl 1-methyl-1H,4H,5H,6H,7H-pyrazolo[4,3-c]pyridine-3-carboxylate hydrochloride

Cat. No.: B2562479
CAS No.: 1706431-36-8
M. Wt: 245.71
InChI Key: GHPSXXXUMVXBOU-UHFFFAOYSA-N
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Description

Ethyl 1-methyl-1H,4H,5H,6H,7H-pyrazolo[4,3-c]pyridine-3-carboxylate hydrochloride: is a chemical compound with a complex structure that includes a pyrazolo[4,3-c]pyridine core

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of ethyl 1-methyl-1H,4H,5H,6H,7H-pyrazolo[4,3-c]pyridine-3-carboxylate hydrochloride typically involves multiple steps, starting with the formation of the pyrazolo[4,3-c]pyridine core. This can be achieved through cyclization reactions involving appropriate precursors such as hydrazines and α,β-unsaturated carbonyl compounds.

Industrial Production Methods: In an industrial setting, the synthesis process is scaled up to produce larger quantities. This involves optimizing reaction conditions such as temperature, pressure, and the use of catalysts to increase yield and purity. Continuous flow chemistry and other advanced techniques may be employed to enhance efficiency and safety.

Chemical Reactions Analysis

Types of Reactions: This compound can undergo various chemical reactions, including:

  • Oxidation: Conversion of the pyrazolo[4,3-c]pyridine core to its corresponding oxidized derivatives.

  • Reduction: Reduction of the carboxylate group to alcohols or amines.

  • Substitution: Replacement of hydrogen atoms or functional groups on the pyrazolo[4,3-c]pyridine ring.

Common Reagents and Conditions:

  • Oxidation reactions may use reagents like potassium permanganate or chromium(VI) oxide.

  • Reduction reactions can be performed using lithium aluminum hydride or sodium borohydride.

  • Substitution reactions often involve nucleophiles such as halides or alkylating agents.

Major Products Formed:

  • Oxidation can yield pyrazolo[4,3-c]pyridine-3-carboxylic acid derivatives.

  • Reduction can produce pyrazolo[4,3-c]pyridine-3-ol or its derivatives.

  • Substitution reactions can lead to various substituted pyrazolo[4,3-c]pyridines.

Scientific Research Applications

Chemistry: In chemistry, this compound is used as a building block for the synthesis of more complex molecules. Its pyrazolo[4,3-c]pyridine core is valuable in the development of new pharmaceuticals and agrochemicals.

Biology: In biological research, ethyl 1-methyl-1H,4H,5H,6H,7H-pyrazolo[4,3-c]pyridine-3-carboxylate hydrochloride is used to study enzyme inhibition and receptor binding. It serves as a tool compound to understand biological pathways and mechanisms.

Medicine: This compound has potential medicinal applications, particularly in the development of drugs targeting various diseases. Its derivatives may exhibit biological activity against conditions such as inflammation, cancer, and neurological disorders.

Industry: In the chemical industry, this compound is used in the synthesis of dyes, pigments, and other specialty chemicals. Its versatility makes it a valuable intermediate in various industrial processes.

Mechanism of Action

The mechanism by which ethyl 1-methyl-1H,4H,5H,6H,7H-pyrazolo[4,3-c]pyridine-3-carboxylate hydrochloride exerts its effects depends on its specific derivatives and applications. Generally, it may interact with biological targets such as enzymes or receptors, leading to modulation of biological processes.

Molecular Targets and Pathways:

  • Enzyme inhibition: The compound may inhibit specific enzymes involved in disease pathways.

  • Receptor binding: It may bind to receptors, altering signal transduction pathways.

Comparison with Similar Compounds

  • Pyrazolo[3,4-c]pyridine derivatives: These compounds share a similar core structure but differ in substitution patterns.

  • Pyrazolo[4,3-c]pyridine-3-carboxylic acid: This is a closely related compound without the ethyl ester group.

Uniqueness: Ethyl 1-methyl-1H,4H,5H,6H,7H-pyrazolo[4,3-c]pyridine-3-carboxylate hydrochloride is unique due to its specific substitution pattern and the presence of the ethyl ester group, which can influence its chemical reactivity and biological activity.

Biological Activity

Ethyl 1-methyl-1H,4H,5H,6H,7H-pyrazolo[4,3-c]pyridine-3-carboxylate hydrochloride (referred to as EMP) is a compound that has garnered attention for its potential biological activities. This article synthesizes findings from various studies to present a comprehensive overview of its biological activity, structure-activity relationships (SAR), and potential therapeutic applications.

Chemical Structure and Properties

EMP is characterized by the following molecular formula:

  • Molecular Formula : C10_{10}H15_{15}N3_3O2_2·HCl
  • SMILES Notation : CCOC(=O)C1=NN(C2=C1CNCC2)C

The compound features a pyrazolo[4,3-c]pyridine core which is known to exhibit various pharmacological properties.

Anticancer Properties

Recent studies have highlighted the anticancer potential of EMP and its derivatives. In vitro evaluations against several human and murine cancer cell lines demonstrated substantial antiproliferative activity. Notably, compounds with specific substitutions on the pyrazolo ring exhibited IC50_{50} values in the low micromolar range (0.75–4.15 µM), indicating potent activity without significant toxicity to normal cells .

Case Study: In Vivo Tumor Growth Inhibition

  • Model : Orthotopic breast cancer mouse model
  • Findings : Selected analogues of EMP inhibited tumor growth effectively while sparing systemic toxicity and preserving immune function .

The mechanisms through which EMP exerts its biological effects include:

  • Induction of Apoptosis : EMP has been shown to promote programmed cell death in cancer cells.
  • Inhibition of Angiogenesis : It disrupts the formation of new blood vessels that tumors require for growth.
  • Targeting Tubulin Polymerization : Some studies suggest that EMP may interfere with microtubule dynamics, a critical process for cell division .

Structure-Activity Relationships (SAR)

The activity of EMP is influenced by its structural components. Variations in substituents on the pyrazolo ring significantly affect its biological efficacy:

Substituent PositionType of SubstituentBiological Activity
4AlkylaminoPotent antiproliferative
6NitroEnhanced cytotoxicity
7ArylImproved selectivity against cancer cells

These findings suggest that careful modification of the EMP structure can enhance its therapeutic potential.

Additional Biological Activities

Beyond anticancer effects, EMP derivatives have shown promise in other areas:

  • Antiviral and Antibacterial Properties : Some compounds within this class exhibit activity against viral and bacterial pathogens .
  • Enzyme Inhibition : EMP has been implicated in inhibiting key enzymes such as phosphodiesterase-4 and neutrophil elastase, which are involved in inflammatory processes .

Properties

IUPAC Name

ethyl 1-methyl-4,5,6,7-tetrahydropyrazolo[4,3-c]pyridine-3-carboxylate;hydrochloride
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H15N3O2.ClH/c1-3-15-10(14)9-7-6-11-5-4-8(7)13(2)12-9;/h11H,3-6H2,1-2H3;1H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GHPSXXXUMVXBOU-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=NN(C2=C1CNCC2)C.Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H16ClN3O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

245.70 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1706431-36-8
Record name ethyl 1-methyl-1H,4H,5H,6H,7H-pyrazolo[4,3-c]pyridine-3-carboxylate hydrochloride
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